molecular formula C13H12F3N3O B3004078 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide CAS No. 1706188-40-0

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B3004078
CAS No.: 1706188-40-0
M. Wt: 283.254
InChI Key: JPMXQHDZNBUONH-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a trifluoroethyl group, a phenyl ring, and a pyrazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through a nucleophilic substitution reaction using a trifluoroethyl halide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethyl group can enhance its binding affinity and specificity, while the pyrazole core can modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: Similar pyrazole core but lacks the trifluoroethyl group.

    N-phenyl-2,2,2-trifluoroacetamide: Contains the trifluoroethyl group but lacks the pyrazole core.

    5-methyl-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the trifluoroethyl group.

Uniqueness

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the trifluoroethyl group and the pyrazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-9-11(12(20)17-8-13(14,15)16)7-18-19(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMXQHDZNBUONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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